molecular formula C10H9ClFN B1445810 5-Fluoro-8-methyl-quinoline hydrochloride CAS No. 1965310-05-7

5-Fluoro-8-methyl-quinoline hydrochloride

Cat. No. B1445810
M. Wt: 197.63 g/mol
InChI Key: COCKSQSQGNAMFX-UHFFFAOYSA-N
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Description

5-Fluoro-8-methyl-quinoline hydrochloride is a chemical compound with the molecular formula C10H9ClFN . It is an off-white solid and is used as a building block in pharmaceuticals .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Fluoro-8-methyl-quinoline hydrochloride, has been a topic of interest in recent years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-8-methyl-quinoline hydrochloride is represented by the InChI code 1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H . The molecular weight of this compound is 197.64 .


Chemical Reactions Analysis

Quinoline derivatives, including 5-Fluoro-8-methyl-quinoline hydrochloride, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

5-Fluoro-8-methyl-quinoline hydrochloride is an off-white solid . It has a molecular weight of 197.64 .

Scientific Research Applications

  • Synthesis and Characterization : Quinoline derivatives, including those with fluoro and methyl groups, have been synthesized and characterized for their potential as therapeutic agents. For instance, a study involved the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols and their evaluation for antimicrobial activities against various bacteria and fungi (Faldu et al., 2014).

  • Antibacterial Properties : Substituted quinolines, such as 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, have been synthesized and tested for their in vitro and in vivo antibacterial activity. These compounds, particularly when featuring a methyl group at the quinoline nucleus, showed enhanced activity against Gram-positive bacteria like Streptococcus pneumoniae (Miyamoto et al., 1995).

  • Antifungal Activity : Research on 2-methyl-8-quinolinol derivatives, including those with fluoro, chloro, and bromo substituents, revealed their in vitro antifungal activity against various fungi. Certain derivatives, like the 5,7-dichloro and 5,7-dibromo compounds, exhibited significant fungitoxic properties (Gershon et al., 1972).

  • Synthesis and Antimicrobial Activity : Novel quinoline derivatives have been synthesized, showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. These include thiazolopyrazine-incorporated tetracyclic quinolone antibacterials (Inoue et al., 1994).

  • Electrochemical Studies : Studies on the electrochemical properties of certain quinoline derivatives, including their synthetic precursors, have been reported. This includes research on l-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, highlighting its significance as a wide-spectrum drug (Srinivasu et al., 1999).

  • Antimycobacterial Activity : Novel ofloxacin derivatives have been synthesized and evaluated for antimycobacterial activities. This research is critical in the context of drug-resistant tuberculosis strains (Dinakaran et al., 2008).

  • Photophysical Studies : The photophysical properties of indoloquinoline derivatives, including those with chloro substitutions, have been studied. These compounds have shown potential anti-cancer abilities, and their behavior in different solvents has been investigated (Ghosh et al., 2011).

  • Anticancer Activity-Structure Relationship : Quinolinone-based compounds, including those with fluoro and chloro groups, have been reviewed for their anticancer activities. This research highlights the structural motifs contributing to inhibitory effects against cancer (Beker & Yıldırım, 2021).

Future Directions

Quinoline motifs, including 5-Fluoro-8-methyl-quinoline hydrochloride, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing greener synthetic approaches and investigating new structural prototypes with more effective biological activities .

properties

IUPAC Name

5-fluoro-8-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKSQSQGNAMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-methyl-quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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